6-Chloro-2-methoxyquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
6-chloro-2-methoxyquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-10-8(11(14)15)5-6-4-7(12)2-3-9(6)13-10/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMZREFRONHEPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methoxyquinoline-3-carboxylic acid typically involves the chlorination and methoxylation of quinoline derivatives. One common method starts with the chlorination of 2-methoxyquinoline, followed by carboxylation at the 3-position . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the methoxylation is achieved using methanol in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Chemistry
6-Chloro-2-methoxyquinoline-3-carboxylic acid serves as a crucial building block for synthesizing more complex quinoline derivatives. Its ability to undergo various chemical reactions makes it valuable in the development of new materials and compounds.
Biology
The compound is instrumental in biological research due to its structural similarity to biologically active molecules. It has been utilized in studies focusing on:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in bacterial cell wall synthesis and DNA replication.
- Receptor Binding : Its structural features allow effective binding to biological receptors, influencing various signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including both bacterial and fungal strains. Preliminary studies suggest its effectiveness against resistant strains, highlighting its potential as a lead compound in antibiotic development.
Antitubercular Activity
In studies targeting Mycobacterium tuberculosis (Mtb), this compound demonstrated promising activity against both replicating and non-replicating forms of the bacterium. The minimum inhibitory concentration (MIC) supports its potential as an antitubercular agent.
Anticancer Potential
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including cervical (HeLa) and breast (MCF7) cancers. The mechanism appears to involve chelation with divalent metals, enhancing its cytotoxic effects.
Antimicrobial Efficacy
A study reported that derivatives of quinoline exhibited varying degrees of antimicrobial activity. Among them, this compound showed notable potency against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.
Antitubercular Activity
In another research effort, this compound was part of a series tested against Mtb. It demonstrated superior activity compared to other derivatives, highlighting its promise in treating tuberculosis infections.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methoxy groups enhance its binding affinity and selectivity towards these targets, leading to inhibition or activation of biological pathways . The carboxylic acid group also plays a crucial role in its solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and functional differences:
Substituent Effects on Physicochemical Properties
- Methoxy vs.
- Carboxylic Acid vs. Ester at Position 3: The free carboxylic acid enhances hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors), whereas ester derivatives like ethyl 6-chloroquinoline-3-carboxylate exhibit higher lipophilicity, favoring passive diffusion across cell membranes .
- Chloro vs. Hydroxy at Position 6: Chlorine’s electron-withdrawing effect stabilizes the quinoline ring, while hydroxy groups (as in 4-hydroxy-6-methoxyquinoline-3-carboxylic acid) introduce acidity and metal-binding capabilities .
Biological Activity
6-Chloro-2-methoxyquinoline-3-carboxylic acid is a derivative of quinoline, a compound class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₈ClNO₃, and it features a quinoline core with a chlorine atom at the 6-position and a methoxy group at the 2-position. This unique structure contributes to its distinct biological activity and reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Preliminary studies suggest its effectiveness against both bacterial and fungal strains, making it a candidate for further investigation in drug development .
Antitubercular Activity
In a study focused on arylated quinoline carboxylic acids, derivatives including this compound were evaluated for their inhibitory effects on Mycobacterium tuberculosis (Mtb). The compound demonstrated promising activity against both replicating and non-replicating forms of Mtb, with a minimum inhibitory concentration (MIC) that supports its potential as an antitubercular agent .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including those from cervical (HeLa) and breast (MCF7) cancers. The mechanism appears to involve chelation with divalent metals, which may enhance its cytotoxic effects .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in bacterial cell wall synthesis and DNA replication.
- Receptor Binding : Its structural features allow it to bind effectively to biological receptors, modulating various signaling pathways.
- Chelation : The presence of functional groups enables chelation with metal ions, which can disrupt essential cellular processes in pathogens .
Comparative Analysis
A comparison with similar compounds reveals the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chlorine at C-6, methoxy at C-2 | Antimicrobial, anticancer, anti-TB |
| 2-Chloro-6-methoxyquinoline-3-carboxylic acid | Chlorine at C-2 | Lower antimicrobial activity |
| 6-Methoxyquinoline-3-carboxylic acid | No chlorine substitution | Reduced potency against Mtb |
This table illustrates how variations in substitution patterns significantly affect biological activities.
Case Studies
- Antimicrobial Efficacy : A study reported that derivatives of quinoline exhibited varying degrees of antimicrobial activity. Among them, the compound showed notable potency against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.
- Antitubercular Activity : In another research effort, the compound was part of a series tested against Mtb. It demonstrated superior activity compared to other derivatives, highlighting its promise in treating tuberculosis infections .
Q & A
Basic Research Questions
Q. What are the classical and modern synthetic routes for 6-chloro-2-methoxyquinoline-3-carboxylic acid, and how do they differ in efficiency?
- Answer: Classical methods like the Gould–Jacob and Friedländer reactions are often used to construct quinoline cores. For example, Friedländer condensation between substituted anilines and ketones can yield quinoline derivatives . Modern approaches include transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for functionalization and ultrasound-assisted synthesis to reduce reaction times . Efficiency varies: classical methods may require harsh conditions (high temperatures, strong acids), while modern protocols offer better regioselectivity and milder conditions.
Q. Which analytical techniques are critical for characterizing this compound?
- Answer: Key techniques include:
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (≥95% purity is typical in research-grade samples) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C2, chloro at C6) .
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding patterns, as demonstrated in structural studies of analogous chlorinated quinolines .
Q. How can researchers identify and mitigate common impurities in synthesized this compound?
- Answer: Impurities often arise from incomplete chlorination or methoxylation. Use LC-MS to detect byproducts (e.g., des-chloro analogs) and TLC to monitor reaction progress. Recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) can purify the compound .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Answer:
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to enhance efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates.
- Temperature Control : Lower temperatures (0–25°C) during methoxylation steps reduce side reactions .
- Case Study : A 2021 study achieved 85% yield using microwave-assisted synthesis with Pd(OAc)₂ catalysis .
Q. What strategies address contradictory spectroscopic data (e.g., NMR shifts) in substituted quinolines?
- Answer:
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).
- Isotopic Labeling : Use deuterated solvents to resolve overlapping peaks in crowded spectral regions.
- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous assignments .
Q. How do substituent electronic effects influence the reactivity of this compound in further derivatization?
- Answer: The electron-withdrawing chloro group at C6 deactivates the quinoline ring, making electrophilic substitution challenging. However, the methoxy group at C2 acts as an electron donor, directing reactions to C4 or C8 positions. For carboxylation at C3, use directed ortho-metalation with LDA or Grignard reagents .
Q. Can computational methods predict the biological activity or photophysical properties of this compound?
- Answer: Yes. Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict redox behavior, while molecular docking (AutoDock Vina) models interactions with biological targets (e.g., kinase inhibitors). A 2023 study correlated calculated dipole moments with solubility trends in polar solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
